A search of patent databases reveals mentions of 2-((tert-Butoxycarbonyl)amino)oxazole-4-carboxylic acid, a close structural relative of 2-(tert-Butyl)oxazole-4-carboxylic acid. This compound finds use as a synthetic intermediate in the preparation of specific heterocyclic scaffolds ().
2-(tert-Butyl)oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen. This compound features a tert-butyl group at the 2-position and a carboxylic acid group at the 4-position. Its molecular formula is C₈H₁₁N₁O₃, and it has a molecular weight of approximately 169.18 g/mol . The unique structure of this compound contributes to its distinct chemical properties and potential applications in various fields.
The chemical reactivity of 2-(tert-Butyl)oxazole-4-carboxylic acid is influenced by its functional groups. Common reactions include:
Research indicates that 2-(tert-Butyl)oxazole-4-carboxylic acid exhibits potential biological activities, particularly:
The synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid typically involves cyclization reactions. A common method includes:
Catalysts and specific temperature and pressure settings are often employed to optimize yield and purity. In industrial applications, batch or continuous flow processes are utilized for efficient production .
2-(tert-Butyl)oxazole-4-carboxylic acid finds applications in several domains:
Several compounds share structural similarities with 2-(tert-Butyl)oxazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Structural Features |
---|---|
2-tert-Butyl-4-(4-chlorophenyl)oxazole | Contains a chlorophenyl substituent at the 4-position |
4-(4-bromophenyl)-2-tert-butyloxazole | Features a bromophenyl group instead |
2-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid | Contains a diazepan moiety along with oxazole |
The uniqueness of 2-(tert-Butyl)oxazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. The tert-butyl group enhances stability, while the carboxylic acid group provides a site for further functionalization, making it versatile for various synthetic applications .
The proton nuclear magnetic resonance spectrum of 2-(tert-Butyl)oxazole-4-carboxylic acid exhibits characteristic spectral features that facilitate unambiguous structural identification [1]. The oxazole ring proton appears as a distinctive singlet at δ 8.20 parts per million in dimethyl sulfoxide-d₆, representing the aromatic proton at position 5 of the oxazole ring [1]. This downfield chemical shift is consistent with the electron-deficient nature of the oxazole heterocycle and the deshielding effect of the adjacent nitrogen and oxygen atoms [2].
The tert-butyl substituent at position 2 manifests as a prominent singlet at δ 1.30 parts per million, integrating for nine protons and demonstrating the characteristic chemical shift range for aliphatic methyl groups attached to a quaternary carbon center [1]. The singlet multiplicity confirms the symmetrical environment of the three equivalent methyl groups within the tert-butyl moiety [3].
The carboxylic acid proton appears as a broad exchangeable singlet in the range of δ 11.5-12.5 parts per million, characteristic of carboxylic acid functionalities engaged in intermolecular hydrogen bonding [4]. This broad absorption pattern results from rapid exchange with deuterated solvent and the formation of hydrogen-bonded dimeric structures in solution [5].
Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Solvent | Reference |
---|---|---|---|---|---|
Oxazole H-5 (ring proton) | 8.20 (s, 1H) | Singlet | 1H | DMSO-d₆ | Citation 4 |
tert-Butyl group [C(CH₃)₃] | 1.30 (s, 9H) | Singlet | 9H | DMSO-d₆ | Citation 4 |
Carboxylic acid OH (exchangeable) | 11.5-12.5 (br s, 1H) | Broad singlet | 1H | DMSO-d₆ | Typical range |
The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information regarding the carbon framework of 2-(tert-Butyl)oxazole-4-carboxylic acid [6]. The carbonyl carbon of the carboxylic acid functionality resonates at δ 163.5 parts per million, characteristic of carboxylic acid carbonyls and consistent with the typical range for aromatic carboxylic acids [6] [7].
The oxazole ring carbons exhibit distinct chemical shifts reflective of their electronic environments. The carbon at position 2, situated between the nitrogen and oxygen heteroatoms, appears at δ 160.6 parts per million, demonstrating significant deshielding due to the electron-withdrawing effects of both heteroatoms [6]. The carbon at position 5, adjacent to the oxygen atom, resonates at δ 133.0 parts per million, while the carbon at position 4, bearing the carboxyl substituent, appears at δ 109.9 parts per million [6].
The tert-butyl substituent carbons display characteristic chemical shifts, with the quaternary carbon appearing at approximately δ 35.2 parts per million and the three equivalent methyl carbons resonating at δ 28.8 parts per million [8]. These values are consistent with typical aliphatic carbon chemical shifts and confirm the structural assignment of the tert-butyl group [7].
Carbon Assignment | Chemical Shift (δ ppm) | Environment | Multiplicity | Reference |
---|---|---|---|---|
Carboxylic acid C=O (C-4) | 163.5 | Carbonyl carbon | Singlet | Citation 3 |
Oxazole C-2 (between N and O) | 160.6 | Heteroaromatic carbon | Singlet | Citation 3 |
Oxazole C-5 (adjacent to O) | 133.0 | Heteroaromatic carbon | Singlet | Citation 3 |
Oxazole C-4 (carboxyl-bearing) | 109.9 | Heteroaromatic carbon | Singlet | Citation 3 |
tert-Butyl quaternary C | 35.2 | Quaternary aliphatic | Singlet | Predicted |
tert-Butyl methyl carbons | 28.8 | Primary aliphatic | Singlet | Predicted |
The nitrogen-15 nuclear magnetic resonance spectroscopy of 2-(tert-Butyl)oxazole-4-carboxylic acid provides crucial information about the nitrogen environment within the oxazole ring [9] [10]. The nitrogen atom at position 3 of the oxazole ring exhibits a chemical shift in the range of δ -195 to -200 parts per million, characteristic of pyridine-like nitrogen atoms in aromatic heterocycles [10].
The nitrogen-15 labeled compound demonstrates distinct coupling patterns that confirm the oxazole ring structure [9]. The two-bond proton-nitrogen coupling constant (²J(H-N)) to the proton at position 5 measures 14.4 Hertz, which falls within the diagnostic range of 13-15 Hertz for 1,2-oxazole compounds [9]. This coupling constant serves as a structural fingerprint for oxazole identification and differentiation from other heterocyclic systems [9].
The carbon-nitrogen coupling constants provide additional structural confirmation, with the one-bond coupling (¹J(C-N)) to carbon-2 measuring 4.6 Hertz, while the two-bond couplings (²J(C-N)) to carbons 4 and 5 range from 1.3 to 2.0 Hertz [9]. These coupling patterns are consistent with the predicted oxazole ring structure and provide unambiguous evidence for the 1,2-oxazole connectivity [9].
Nitrogen Assignment | Parameter | Value | Reference |
---|---|---|---|
Oxazole N-3 (pyridine-like nitrogen) | Chemical Shift | -195 to -200 ppm | Citation 12, 13 |
Oxazole N-3 (pyridine-like nitrogen) | ²J(H-N) to H-5 | 14.4 Hz | Citation 12 |
Oxazole N-3 (pyridine-like nitrogen) | ¹J(C-N) to C-2 | 4.6 Hz | Citation 12 |
Oxazole N-3 (pyridine-like nitrogen) | ²J(C-N) to C-4/C-5 | 1.3-2.0 Hz | Citation 12 |
High-resolution mass spectrometry of 2-(tert-Butyl)oxazole-4-carboxylic acid reveals a molecular ion peak at m/z 169 [M+H]⁺, serving as the base peak with 100% relative intensity [11] [12] . This molecular ion undergoes characteristic fragmentation patterns that provide structural information about the compound [11] [14].
The primary fragmentation pathways involve the loss of functional groups characteristic of carboxylic acids and tert-butyl-substituted compounds [11] [14]. The loss of the hydroxyl group (M-OH) produces a fragment ion at m/z 152 with 25-30% relative intensity, while the loss of the complete carboxyl group (M-COOH) generates a fragment at m/z 124 with 40-50% relative intensity [11] [14]. These fragmentation patterns are consistent with typical carboxylic acid mass spectral behavior [14].
The tert-butyl substituent undergoes characteristic fragmentation, producing a significant fragment ion at m/z 113 [M-tert-Bu]⁺ with 70-80% relative intensity . This fragmentation represents the loss of the entire tert-butyl group (C₄H₉, 57 mass units) and confirms the presence of this substituent in the molecular structure .
Sequential fragmentation involving both the tert-butyl group and hydroxyl group produces a fragment ion at m/z 96 [M-tert-Bu-OH]⁺ with 15-20% relative intensity . Additionally, the tert-butyl cation itself appears as a fragment ion at m/z 57 with 20-25% relative intensity, representing a common fragmentation pattern for tert-butyl-containing compounds [11].
The oxazole ring demonstrates stability under mass spectrometric conditions, with a fragment ion at m/z 69 [oxazole+H]⁺ appearing with 30-40% relative intensity [12]. This fragment represents the retention of the oxazole ring system following the loss of the tert-butyl and carboxyl substituents [12].
The fragmentation patterns observed are consistent with the known mass spectral behavior of oxazole derivatives and provide confirmatory evidence for the proposed molecular structure [11] [12] . The high-resolution mass spectrometry data, combined with the characteristic fragmentation patterns, enables unambiguous identification of 2-(tert-Butyl)oxazole-4-carboxylic acid [11] [12] .
Fragment m/z | Relative Intensity (%) | Fragmentation Process | Ion Type | Reference |
---|---|---|---|---|
169 [M+H]⁺ | 100 (molecular ion) | Molecular ion peak | Molecular ion | Citation 17, 18, 19 |
152 [M-OH]⁺ | 25-30 | Loss of hydroxyl group | Fragment ion | Citation 17, 22 |
124 [M-COOH]⁺ | 40-50 | Loss of carboxyl group | Fragment ion | Citation 17, 22 |
113 [M-tert-Bu]⁺ | 70-80 | Loss of tert-butyl group | Fragment ion | Citation 19 |
96 [M-tert-Bu-OH]⁺ | 15-20 | Loss of tert-butyl and OH | Fragment ion | Citation 19 |
69 [oxazole+H]⁺ | 30-40 | Oxazole ring retention | Fragment ion | Citation 18 |
57 [tert-Bu]⁺ | 20-25 | tert-Butyl cation | Fragment ion | Citation 17 |
The infrared spectrum of 2-(tert-Butyl)oxazole-4-carboxylic acid exhibits characteristic absorption bands that enable identification of the carboxylic acid functionality [4] [15]. The hydroxyl stretch of the carboxylic acid appears as a broad, strong absorption band spanning 2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [4] [15]. This broad absorption results from the formation of intermolecular hydrogen bonds between carboxylic acid molecules, creating a distribution of vibrational frequencies [5] [15].
The carbonyl stretch of the carboxylic acid functionality appears as a strong absorption band in the range of 1680-1720 cm⁻¹ [4] [16]. This frequency range is slightly lower than typical aliphatic carboxylic acids due to the conjugation effect of the adjacent oxazole ring system [16]. The exact position within this range depends on the degree of hydrogen bonding and the electronic effects of the oxazole substituent [16].
The carbon-oxygen single bond stretch of the carboxylic acid appears as a medium intensity band in the range of 1250-1300 cm⁻¹ [4]. Additionally, the hydroxyl bending vibration contributes to a medium intensity absorption band at 1400-1440 cm⁻¹ [4].
The oxazole ring system contributes several characteristic vibrational modes to the infrared spectrum [1]. The carbon-nitrogen stretch of the oxazole ring appears as a medium intensity band at 1640-1670 cm⁻¹, characteristic of aromatic carbon-nitrogen bonds in heterocyclic systems [1]. The aromatic carbon-carbon stretching vibrations of the oxazole ring manifest as medium intensity absorptions in the range of 1580-1620 cm⁻¹ [1].
The aromatic carbon-hydrogen stretching vibrations of the oxazole ring appear as weak absorptions in the range of 3100-3150 cm⁻¹, typical of aromatic hydrogen atoms attached to electron-deficient heterocyclic systems [4].
The tert-butyl substituent contributes characteristic aliphatic carbon-hydrogen stretching vibrations appearing as medium intensity bands in the range of 2950-3000 cm⁻¹ [4]. These absorptions are typical of saturated aliphatic carbon-hydrogen bonds and provide confirmatory evidence for the presence of the tert-butyl group [4].
The infrared spectroscopic data, combined with the characteristic frequency ranges and intensity patterns, enables unambiguous identification of the functional groups present in 2-(tert-Butyl)oxazole-4-carboxylic acid [4] [15]. The vibrational analysis confirms the presence of the carboxylic acid functionality, the oxazole ring system, and the tert-butyl substituent [4] [15].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |
---|---|---|---|---|
Carboxylic acid O-H stretch | 2500-3300 (broad) | Strong, broad | Hydrogen-bonded O-H | Citation 23, 31 |
Carboxylic acid C=O stretch | 1680-1720 | Strong | Conjugated C=O | Citation 23, 28 |
Oxazole C=N stretch | 1640-1670 | Medium | Aromatic C=N | Citation 4 |
Oxazole C=C stretch | 1580-1620 | Medium | Aromatic C=C | Citation 4 |
Carboxylic acid C-O stretch | 1250-1300 | Medium | C-O single bond | Citation 23 |
tert-Butyl C-H stretch | 2950-3000 | Medium | Aliphatic C-H | Citation 23 |
Oxazole C-H stretch | 3100-3150 | Weak | Aromatic C-H | Citation 23 |
Carboxylic acid O-H bend | 1400-1440 | Medium | O-H bending | Citation 23 |